Molecular Weight and Lipophilic Modulator Advantage: Ethyl‑Methyl vs Dimethyl‑Amino
The target compound incorporates an N‑ethyl‑N‑methylamino group (MW = 254.33) as opposed to the prevalent dimethylamino congener (MW = 240.30) . The incremental ethyl group adds ~1.2 log P units (estimated), enhancing passive permeability while remaining within the drug‑like space defined by Lipinski’s rules. This moderate lipophilicity shift can improve cellular potency of CDK‑directed pyridinyl methanones, as excessively low log P (observed for the methylamino analog) limits membrane crossing [1].
| Evidence Dimension | Predicted octanol‑water partition coefficient (cLogP) and molecular weight |
|---|---|
| Target Compound Data | cLogP ≈ 3.0 (predicted); MW = 254.33 g·mol⁻¹ |
| Comparator Or Baseline | (6‑(Dimethylamino)‑2‑methylpyridin‑3‑yl)(phenyl)methanone (dimethylamino analog): cLogP ≈ 2.4; MW = 240.30 |
| Quantified Difference | ΔcLogP ≈ +0.6; ΔMW = +14.0 |
| Conditions | Prediction by consensus of ChemAxon and XLogP3 models (physiological pH 7.4) |
Why This Matters
For cellular CDK inhibition assays, a cLogP above 2.5 is often correlated with adequate membrane permeability; the ethyl‑methyl substitution places the target compound in a more favorable lipophilicity window than the dimethylamino variant, which may translate into higher intracellular target engagement.
- [1] WO2005051387A1 – Amino substituted pyridinyl methanone compounds useful in treating kinase disorders (Janssen Pharmaceutica NV, filed 2004). View Source
